3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride
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Overview
Description
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused ring structure, which includes both benzimidazole and imidazole moieties, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole moiety but lacks the fused imidazole ring.
Imidazole: Contains the imidazole ring but does not have the fused benzimidazole structure.
2-Phenylimidazole: Similar in structure but with a phenyl group instead of the fused benzimidazole.
Uniqueness
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 41363-27-3
- Molecular Formula : C9H10ClN3
- Molecular Weight : 195.65 g/mol
- Physical Appearance : White to off-white powder or crystals
Pharmacological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including this compound. These derivatives often show significant activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
This compound | 50 | Staphylococcus aureus |
Benzimidazole derivative X | 25 | Escherichia coli |
Benzimidazole derivative Y | 12.5 | Pseudomonas aeruginosa |
2. Anticancer Properties
The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
3. Anti-inflammatory Effects
Research indicates that compounds within this class exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo structure can significantly influence biological activity. For instance:
- Substituents at the 4-position of the benzimidazole ring enhance antibacterial activity.
- The presence of halogen groups increases potency against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted by Mahmoud et al. evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The findings indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity against resistant strains.
Case Study 2: Anticancer Activity
In a clinical trial assessing the anticancer effects of imidazo derivatives, patients treated with formulations containing this compound showed a significant reduction in tumor size compared to controls.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9;/h1-4H,5-6H2,(H,10,11);1H |
InChI Key |
WTISDDSIWNOOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N1.Cl |
Origin of Product |
United States |
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